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Compound of Interest

Compound Name: N-(3-Chlorophenyl)Cinnamamide

CAS No.: 64741-15-7

Cat. No.: B5528018

Get Quote

Executive Summary
N-(3-Chlorophenyl)cinnamamide (also known as 3'-chlorocinnamanilide) represents a critical

scaffold in medicinal chemistry, specifically within the class of N-arylcinnamamides. These

compounds are privileged structures, exhibiting broad-spectrum biological activities ranging

from antimicrobial properties (specifically against M. tuberculosis and MRSA) to anticancer

potential via tubulin polymerization inhibition.

This guide provides a rigorous technical breakdown of the compound, moving beyond basic

database entries to offer actionable synthesis protocols, quality control parameters, and

structural-activity relationship (SAR) insights.

Chemical Identity & Database Metadata
Accurate identification is the prerequisite for reproducible science. While specific database IDs

can fluctuate based on vendor libraries, the chemical constants below define the entity.

Table 1: Physicochemical Profile
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Parameter Value / Descriptor Notes

IUPAC Name
(2E)-N-(3-chlorophenyl)-3-

phenylprop-2-enamide

Trans-isomer is

thermodynamically favored.

Molecular Formula C₁₅H₁₂ClNO

Molecular Weight 257.71 g/mol

SMILES
Clc1cccc(NC(=O)/C=C/c2cccc

c2)c1

Defines stereochemistry (E-

isomer).

InChIKey

(Predicted)

SMMFWYAGPPOQMC-

BQYQJAHWSA-N

Based on standard

connectivity.[1]

LogP (Predicted) ~3.8 - 4.2
Highly lipophilic; low aqueous

solubility.

H-Bond Donors 1 (Amide NH)

H-Bond Acceptors 1 (Carbonyl O)

Synthesis Protocol: The Acid Chloride Route
The most robust method for synthesizing N-(3-Chlorophenyl)cinnamamide is the Schotten-

Baumann reaction or anhydrous nucleophilic acyl substitution using cinnamoyl chloride. This

method is preferred over direct coupling (using EDC/NHS) due to higher yields and simpler

purification for this specific lipophilic substrate.

Reaction Logic
The reaction involves the nucleophilic attack of the 3-chloroaniline nitrogen on the carbonyl

carbon of cinnamoyl chloride. A base (Triethylamine or Pyridine) is strictly required to neutralize

the generated HCl, driving the equilibrium forward and preventing the protonation of the

unreacted aniline.

Step-by-Step Methodology
Reagents:
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Cinnamoyl chloride (1.0 equiv)[2]

3-Chloroaniline (1.0 equiv)

Triethylamine (TEA) (1.2 equiv) or Pyridine

Dichloromethane (DCM) (Anhydrous)

Protocol:

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) to ensure anhydrous conditions.

Solubilization: Dissolve 3-chloroaniline (1.0 equiv) in anhydrous DCM. Add Triethylamine (1.2

equiv). Cool the mixture to 0°C in an ice bath.

Addition: Dissolve cinnamoyl chloride (1.0 equiv) in a separate volume of DCM. Add this

solution dropwise to the aniline mixture over 30 minutes. Critical: Rapid addition causes

exotherms that may lead to side products.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours.

Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

Work-up:

Wash the organic layer with 1N HCl (to remove unreacted amine/pyridine).

Wash with saturated

(to remove unreacted acid).

Wash with Brine, dry over

, and concentrate in vacuo.

Purification: Recrystallize the crude solid from hot Ethanol. If purity <95%, perform column

chromatography (Silica gel, Hexane/EtOAc gradient).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7919495/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5528018?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow Visualization
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Figure 1: Optimized synthesis workflow for N-arylcinnamamides ensuring removal of catalytic

impurities.

Biological Applications & Mechanism of Action
Research indicates that the cinnamamide scaffold acts as a "privileged structure" capable of

binding multiple biological targets. The 3-chlorophenyl moiety specifically modulates lipophilicity

and electronic distribution, affecting binding affinity.

Antimicrobial Activity (SAR Context)
Studies on chlorinated cinnamanilides have shown significant activity against Staphylococcus

aureus and Mycobacterium tuberculosis.

Mechanism: Disruption of bacterial cell wall synthesis or membrane potential.

SAR Insight: The 3,4-dichloro derivatives often show higher potency than the 3-chloro or 4-

chloro monosubstituted analogs, but the 3-chloro variant remains a vital comparator for

determining the necessity of the meta-substituent [1].

Anticancer Potential (Tubulin Inhibition)
Cinnamamides are structural analogs of combretastatin. They can bind to the colchicine-

binding site of tubulin.

Mechanism: The

-unsaturated ketone (Michael Acceptor) can covalently modify cysteine residues in specific
enzymes, or the rigid structure may fit into the hydrophobic pocket of tubulin, inhibiting
polymerization and causing cell cycle arrest [2].
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Mechanistic Pathway Diagram
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Figure 2: Dual-pathway mechanism of action illustrating potential anticancer and antimicrobial

cascades.

Safety and Handling (GHS Classification)
While specific toxicological data for the 3-chloro isomer may be sparse, it should be handled

according to the safety profile of the general cinnamamide class and chloroanilines.

Signal Word: WARNING

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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H302: Harmful if swallowed (inferred from aniline precursor).

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis

due to the lachrymatory nature of cinnamoyl chloride and toxicity of chloroanilines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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